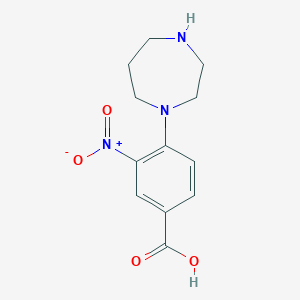
Ferrate(2-), (rel-(N(R))-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- is a complex chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- typically involves complex organic reactions. The synthetic route may include steps such as:
Formation of the Ferrate Core: This step involves the preparation of the ferrate ion, which is the central part of the compound.
Ligand Attachment: The ligands, which include carboxy and amino groups, are attached to the ferrate core under specific reaction conditions.
Purification: The final compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale, the reactions may be carried out in batch or continuous reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can undergo various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions.
Reduction: It may also undergo reduction under specific conditions.
Substitution: The ligands attached to the ferrate core can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may yield new compounds with different ligands.
Applications De Recherche Scientifique
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in industrial processes, such as catalysis and material synthesis.
Mécanisme D'action
The mechanism of action of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Specific Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- can be compared with other similar compounds, such as:
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium: This compound has a similar structure but different ligand arrangements.
Ferrate(2-), (N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, disodium: This compound has a similar core but different counterions.
The uniqueness of Ferrate(2-), (rel-(N®)-N-(2-(bis((carboxy-kappaO)methyl)amino-kappaN)ethyl)-N-(2-((S)-((carboxy-kappaO)methyl)(carboxymethyl)amino-kappaN)ethyl)glycinato(5-)-kappaN,kappaO)-, dipotassium, (PB-7-13-12564)- lies in its specific ligand arrangement and counterions, which may confer unique properties and applications.
Propriétés
Numéro CAS |
19529-39-6 |
|---|---|
Formule moléculaire |
C14H18FeK2N3O10 |
Poids moléculaire |
522.35 g/mol |
Nom IUPAC |
dipotassium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C14H23N3O10.Fe.2K/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 |
Clé InChI |
CVSGAYACVRTMNV-UHFFFAOYSA-I |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


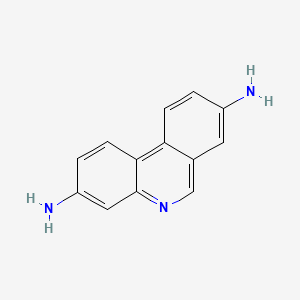
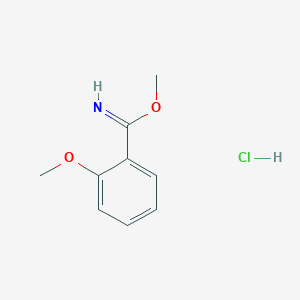
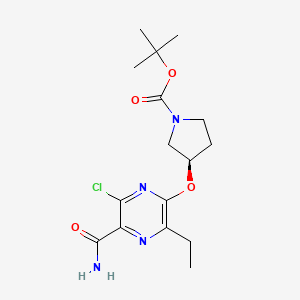
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
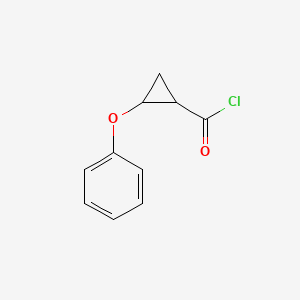
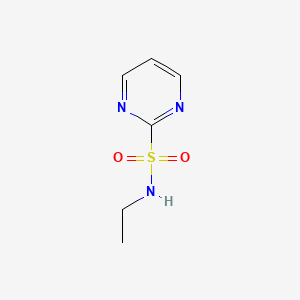
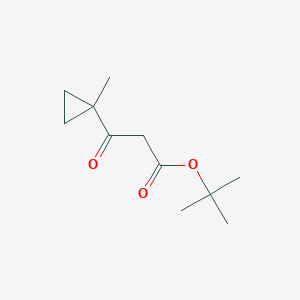
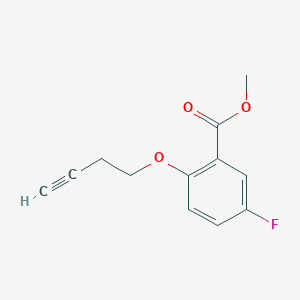

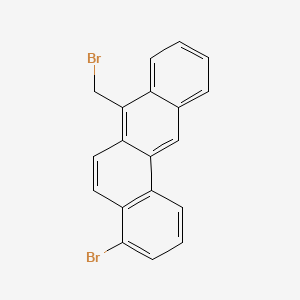
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
